(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxy-dimethylphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclohexyl group: This step often involves a Grignard reaction or a similar organometallic reaction to attach the cyclohexyl group to the imidazolidinone core.
Attachment of the methoxy-dimethylphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction, using the appropriate methoxy-dimethylphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C19H24N2O2S |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H24N2O2S/c1-12-10-17(23-3)13(2)9-14(12)11-16-18(22)21(19(24)20-16)15-7-5-4-6-8-15/h9-11,15H,4-8H2,1-3H3,(H,20,24)/b16-11- |
InChI Key |
BLNLROALNDVUOV-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3 |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=C2C(=O)N(C(=S)N2)C3CCCCC3 |
Origin of Product |
United States |
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